molecular formula C13H23N3O2 B2629193 N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide CAS No. 1118790-38-7

N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide

Cat. No. B2629193
CAS RN: 1118790-38-7
M. Wt: 253.346
InChI Key: YHGFGLCLNQIWMD-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide, also known as JNJ-40411813, is a novel compound that has been developed for potential use in scientific research. It is a small molecule that acts as an antagonist for the kappa opioid receptor, which is involved in pain regulation, stress response, and addiction.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research into compounds with similar structures, such as isoxazole-based heterocycles, highlights the interest in synthesizing novel molecules for antimicrobial evaluation. The synthesis of diverse heterocycles incorporating sulfamoyl moieties and their subsequent evaluation for antibacterial and antifungal activities demonstrate the potential pharmaceutical applications of such compounds (Darwish, Atia, & Farag, 2014).

Heterocyclic Chemistry Innovations

Investigations into the Ritter reaction and its application on cycloalkanols reveal the versatility of cyanoacetamide derivatives in generating a variety of heterocyclic compounds. This indicates a broader interest in utilizing cyanoacetamide for synthesizing compounds with potential applications in medicinal chemistry and materials science (Koval’skaya, Kozlov, & Dikusar, 2004).

Advanced Organometallic Applications

The synthesis and study of N-methyl-N-[1-(3′,7′,10′-trimethylsilatran-1-yl)methyl]acetamide and its derivatives, along with their muscarinic agonist activity, underscore the exploration of organometallic compounds for potential therapeutic uses. This research avenue may provide insights into the design of new drugs with specific receptor targets (Pukhalskaya et al., 2010).

Quantum Mechanical and Spectroscopic Analysis

The quantum mechanical studies and spectroscopic analysis of bioactive benzothiazolinone acetamide analogs, along with their photovoltaic efficiency modeling, illustrate the intersection of chemistry with material sciences. Such research highlights the potential of these compounds in renewable energy technologies and as bioactive molecules (Mary et al., 2020).

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-10(2)13(3,9-14)15-12(18)8-16-6-4-5-11(17)7-16/h10-11,17H,4-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGFGLCLNQIWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1,2-dimethylpropyl)-2-(3-hydroxypiperidin-1-YL)acetamide

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